N-(4-(dimethylamino)phenethyl)furan-2-carboxamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the furan family, which is characterized by a five-membered ring containing one oxygen atom.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide are not fully understood due to the limited availability of research data. It is known that the compound is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine . It contains one basic nitrogen atom in the piperidine ring, which readily forms salts with organic or inorganic acids
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of comprehensive studies. It is plausible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its structural similarity to fentanyl .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Based on its structural similarity to fentanyl, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that the compound has been administered in doses ranging from 3.25 mg/kg in a 76-kg person .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It is known that the compound is a furan-2-carboxamide derivative, suggesting that it may be involved in metabolic pathways related to these types of compounds .
Preparation Methods
The synthesis of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide typically involves the acylation of 4-(dimethylamino)phenethylamine with furan-2-carbonyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Chemical Reactions Analysis
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential role in modulating bacterial quorum sensing, which is a mechanism of bacterial communication.
Medicine: Research has explored its potential as an antibacterial agent, particularly against Gram-negative bacteria.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in bacterial quorum sensing, the compound acts as an antagonist to LuxR-regulated quorum sensing proteins. It binds to the LuxR protein, inhibiting its ability to regulate gene expression . This interaction is facilitated by hydrogen bonds between the compound and key residues in the LuxR binding site, such as Tyr62 and Asp79 .
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
Furan-2-carboxamide: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
N-(4-(dimethylamino)phenethyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which can alter its reactivity and interaction with biological targets.
N-(4-(dimethylamino)phenethyl)pyrrole-2-carboxamide:
This compound stands out due to its unique combination of a dimethylamino group and a furan ring, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.
Biological Activity
N-(4-(dimethylamino)phenethyl)furan-2-carboxamide, also known as furanylfentanyl, is a synthetic opioid that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Furanylfentanyl belongs to the class of furan derivatives and is structurally related to fentanyl. Its chemical structure can be represented as follows:
This compound features a furan ring, a dimethylamino group, and a phenethyl moiety, which contribute to its biological properties.
Furanylfentanyl primarily acts as an agonist at the mu-opioid receptor (MOR), similar to other opioids. The binding affinity and potency of furanylfentanyl at opioid receptors have been characterized in various studies:
- Opioid Receptor Binding : Studies have shown that furanylfentanyl exhibits high binding affinity at the MOR with an IC50 value of approximately 0.0279 nM, indicating potent activity compared to traditional opioids like morphine and fentanyl .
- Pharmacological Effects : The compound has been noted for its analgesic properties, which are common among opioids. However, it also poses significant risks due to its potency and potential for abuse.
Apoptotic Mechanisms
The apoptotic effects of furan derivatives have been investigated, revealing their ability to induce apoptosis through various pathways:
- Caspase Activation : Several studies indicate that these compounds can activate caspases (3, 8, and 9), leading to programmed cell death in cancer cells .
- Bcl-2 Family Proteins : The modulation of Bcl-2 and Bax proteins is crucial in determining the apoptotic response. Increased Bax levels and decreased Bcl-2 levels were observed in treated cells, indicating a shift towards apoptosis .
Case Studies and Clinical Implications
Furanylfentanyl has been implicated in several case studies highlighting its clinical effects and risks associated with use:
- Acute Intoxication Cases : Reports indicate that furanylfentanyl can lead to severe respiratory depression and unconsciousness in users, necessitating the use of naloxone for reversal .
- Toxicological Findings : Clinical data from poison centers reveal that furanylfentanyl is detectable in biological matrices such as urine and serum, underscoring its presence in cases of opioid overdose .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-7-5-12(6-8-13)9-10-16-15(18)14-4-3-11-19-14/h3-8,11H,9-10H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTANJAOWYXSGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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